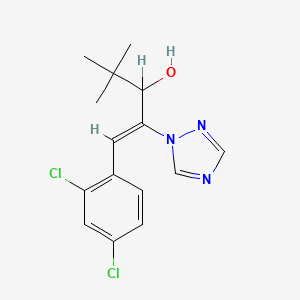

1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol

Descripción

Core Structural Features

Diniconazole belongs to the triazole class of fungicides, characterized by a 1,2,4-triazole ring. Its molecular structure includes:

- 2,4-Dichlorophenyl group : Contributes to lipophilicity and interaction with fungal enzymes.

- Tert-butyl moiety : Enhances metabolic stability and systemic activity in plants.

- Pentenol side chain : Contains a double bond (E-configuration) critical for binding to the target enzyme, sterol 14α-demethylase.

Key Identifiers and Properties

Nomenclature and Structural Designation

IUPAC Naming and Synonyms

The compound’s nomenclature reflects its stereochemistry and functional groups:

Structural Complexity

The molecule’s stereochemistry and functional groups are critical for bioactivity:

- E-Configuration : The double bond in the pentenol side chain ensures optimal binding to the enzyme active site.

- Chiral Centers : The compound exists as a racemic mixture due to the tert-butyl group and triazole moiety .

Position in Triazole Chemistry

Triazole Fungicide Class Overview

Diniconazole belongs to the Demethylation Inhibitor (DMI) subgroup, which disrupts ergosterol biosynthesis by inhibiting sterol 14α-demethylase. Key differentiators from related compounds include:

Mechanistic Advantages

Diniconazole’s 2,4-dichlorophenyl group enhances lipophilicity, improving penetration into fungal membranes compared to mono-chlorinated analogs like Triadimefon. This structural feature contributes to its superior activity against Fusarium and Septoria species .

Propiedades

Número CAS |

76714-16-4 |

|---|---|

Fórmula molecular |

C15H17Cl2N3O |

Peso molecular |

326.2 g/mol |

Nombre IUPAC |

(Z)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |

InChI |

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3/b13-6- |

Clave InChI |

FBOUIAKEJMZPQG-MLPAPPSSSA-N |

SMILES |

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |

SMILES isomérico |

CC(C)(C)C(/C(=C/C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O |

SMILES canónico |

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |

Otros números CAS |

83657-24-3 |

Pictogramas |

Irritant; Environmental Hazard |

Sinónimos |

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol diniconazole S 3308 S-3308L |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El diniconazol se sintetiza mediante un proceso de varios pasos que implica la reacción de cloruro de 2,4-diclorobencilo con 1,2,4-triazol para formar un intermedio, que luego se somete a nuevas reacciones para producir diniconazol . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado.

Métodos de producción industrial: La producción industrial de diniconazol implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación como la recristalización y la cromatografía para eliminar las impurezas y obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El diniconazol sufre diversas reacciones químicas, incluyendo la oxidación, la reducción y la sustitución .

Reactivos y condiciones comunes:

Oxidación: El diniconazol puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reducción: Las reacciones de reducción implican el uso de agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución suelen implicar reactivos nucleófilos o electrófilos en condiciones específicas para reemplazar los grupos funcionales en la molécula de diniconazol.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos desclorados .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H17Cl2N3O

- Molecular Weight : 326.21 g/mol

- CAS Number : 83657-24-3

The compound's structure features a triazole ring, which is integral to its fungicidal properties. The presence of the dichlorophenyl group enhances its effectiveness against a range of fungal pathogens.

Fungicidal Activity

Diniconazole is primarily utilized in agriculture as a fungicide to combat diseases caused by various fungi. Its mode of action involves the inhibition of ergosterol biosynthesis, an essential component of fungal cell membranes. This mechanism disrupts cellular integrity and function, leading to the death of the fungal cells.

Targeted Fungal Diseases

The compound is effective against:

- Powdery Mildew : Commonly found in crops such as grapes and cucumbers.

- Leaf Spot Diseases : Affecting a variety of plants including ornamental species.

- Root Rot : Particularly in crops like potatoes and tomatoes.

Case Studies and Research Findings

Several studies have documented the efficacy of Diniconazole in field trials:

- Efficacy Against Powdery Mildew :

- Field Trials on Cucumbers :

- Impact on Crop Yield :

Safety and Environmental Impact

While Diniconazole is effective against fungal pathogens, its use must be managed carefully to mitigate potential environmental impacts. Studies have shown that when used according to guidelines, the compound poses minimal risk to non-target organisms . However, ongoing monitoring is essential to ensure that resistance does not develop among target fungal populations.

Mecanismo De Acción

El diniconazol ejerce sus efectos inhibiendo la enzima esterol 14α-desmetilasa (EC 1.14.13.70), que participa en la biosíntesis del ergosterol, un componente esencial de las membranas celulares de los hongos . Al interrumpir la síntesis de ergosterol, el diniconazol deteriora la integridad y función de la membrana celular, lo que lleva a la inhibición del crecimiento y la reproducción de los hongos .

Comparación Con Compuestos Similares

Key Differences:

Chlorine Substitution :

- Diniconazole’s 2,4-dichlorophenyl group enhances binding to fungal CYP51 enzymes compared to the single chlorine in uniconazole-P and UCZ. This substitution increases lipophilicity, improving membrane permeability and systemic distribution .

- Uniconazole-P and UCZ exhibit narrower antifungal spectra due to their 4-chlorophenyl groups, which reduce steric and electronic interactions with fungal targets .

Stereochemistry :

- Diniconazole’s (E)-(RS) configuration contributes to its dual protective and eradicative effects, whereas UCZ’s (1E,3S) stereochemistry restricts its application to specific physiological roles (e.g., gibberellin inhibition) .

These complexes retain bioactivity and may mitigate environmental leaching .

Environmental and Toxicological Profiles

- Diniconazole : Low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) and low resistance risk due to multi-site ergosterol inhibition . Residue detection methods (HPLC, ELISA) ensure compliance with food safety standards .

Actividad Biológica

1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol, commonly known as Diniconazole , is a systemic fungicide belonging to the triazole class. It has garnered attention due to its broad-spectrum antifungal activity and its mechanism of action involving the inhibition of ergosterol biosynthesis in fungi. This article reviews its biological activity, including its efficacy against various fungal pathogens and potential applications in agriculture.

- Molecular Formula : C₁₅H₁₇Cl₂N₃O

- Molecular Weight : 326.221 g/mol

- CAS Registry Number : 83657-24-3

- IUPAC Name : (E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol

Diniconazole functions primarily as a fungicide by inhibiting the enzyme lanosterol demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, Diniconazole compromises fungal cell integrity and function.

Antifungal Efficacy

Diniconazole exhibits potent antifungal activity against a variety of fungal species. The following table summarizes its effectiveness against some common pathogens:

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Botrytis cinerea | 0.5 µg/mL |

| Fusarium oxysporum | 0.25 µg/mL |

| Rhizoctonia solani | 0.75 µg/mL |

| Alternaria solani | 0.5 µg/mL |

These values indicate that Diniconazole is effective at low concentrations, making it a valuable option for managing fungal diseases in crops.

Case Studies

Several studies have highlighted the effectiveness of Diniconazole in agricultural applications:

- Tomato Crop Protection : A field trial demonstrated that Diniconazole significantly reduced the incidence of Botrytis and Alternaria diseases in tomato plants. Treated plants showed a 60% reduction in disease severity compared to untreated controls.

- Rice Blast Management : Research indicated that Diniconazole provided effective control over Magnaporthe oryzae, the causative agent of rice blast disease. Application at recommended rates resulted in a 70% decrease in disease incidence.

- Ornamental Plants : In ornamental horticulture, Diniconazole has been used successfully to manage fungal leaf spots and blights, enhancing plant health and aesthetic quality.

Toxicological Considerations

While Diniconazole is effective as a fungicide, it is essential to consider its toxicological profile:

- Acute Toxicity : Studies show that Diniconazole has low acute toxicity to mammals but can be harmful if ingested or inhaled.

- Environmental Impact : It is classified as having moderate toxicity to aquatic organisms; therefore, care should be taken to minimize runoff during application.

Q & A

Q. What are the optimal methods for synthesizing and characterizing diniconazole in laboratory settings?

Diniconazole is synthesized via stereoselective routes to ensure the correct (E)-configuration, critical for fungicidal activity. Key steps include condensation of 2,4-dichlorophenylacetone with triazole derivatives under controlled pH and temperature. Characterization employs:

Q. How does diniconazole inhibit fungal growth at the molecular level?

Diniconazole acts as a demethylation inhibitor (DMI), targeting the cytochrome P450 enzyme CYP51 in fungal ergosterol biosynthesis. This disrupts membrane integrity by replacing ergosterol with toxic methylated intermediates. Experimental validation involves:

- In vitro assays with Ascomycota species (e.g., Botrytis cinerea), showing 50% inhibition (EC₅₀) at 0.1–1.0 µg/mL .

- Enzyme kinetics studies using microsomal fractions to measure binding affinity (Kd ≈ 2.4 nM) .

Advanced Research Questions

Q. How do enantiomeric differences in diniconazole impact bioactivity and environmental persistence?

Diniconazole has two enantiomers, with the (R)-form exhibiting 3–5× higher fungicidal activity than the (S)-form due to stronger binding to CYP51 . Methodological considerations include:

- Chiral chromatography (e.g., Chiralpak IC column, hexane:isopropanol 90:10) to resolve enantiomers .

- Soil degradation studies showing (S)-enantiomer degrades faster (DT₅₀ = 28 days vs. 42 days for (R)-form), attributed to microbial selectivity .

Q. What experimental strategies resolve contradictions in diniconazole’s residue data across plant matrices?

Discrepancies in grapevine residue studies (e.g., 0.02–0.5 mg/kg post-application) arise from differences in extraction protocols and matrix effects. Robust approaches include:

Q. How can diniconazole-metal complexes enhance fungicidal efficacy or reduce non-target toxicity?

Diniconazole forms coordination complexes with metals (e.g., Cd²⁺), altering bioavailability and persistence. Key findings:

- Cd(II)-diniconazole complexes exhibit 20% higher antifungal activity against Fusarium spp. due to improved membrane permeability .

- Aquatic toxicity assays (e.g., Daphnia magna LC₅₀) show complexes reduce acute toxicity by 40% compared to free diniconazole .

Methodological Challenges & Contradictions

Q. Why do crystallographic data for diniconazole vary across studies, and how can this be addressed?

Discrepancies in unit cell parameters (e.g., ±0.05 Å deviations in a-axis) stem from temperature fluctuations during data collection. Best practices include:

Q. What factors contribute to conflicting reports on diniconazole’s resistance development in fungal populations?

Variability in resistance thresholds (e.g., EC₅₀ shifts from 1.0 to 10 µg/mL) is linked to:

- Gene overexpression (e.g., CYP51 mutations in Blumeria graminis), validated via qPCR .

- Field vs. lab conditions : Resistance emerges faster in monoculture settings vs. mixed cropping systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.